molecular formula C19H36O3 B1201486 Methyl 9,10-epoxystearate CAS No. 2500-59-6

Methyl 9,10-epoxystearate

Cat. No. B1201486
CAS RN: 2500-59-6
M. Wt: 312.5 g/mol
InChI Key: CAMHHLOGFDZBBG-UHFFFAOYSA-N
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Description

“Methyl 9,10-epoxystearate” is a chemical compound with the molecular formula C19H36O3 . It is also known by other names such as “methyl 8-(3-octyloxiran-2-yl)octanoate” and "2-Oxiraneoctanoic acid, 3-octyl-, methyl ester" .


Synthesis Analysis

The solvent-free copolymerization of methyl 9,10-epoxystearate with different cyclic anhydrides has been demonstrated . The sequence of the homogeneously Ru-catalyzed epoxidation of methyl oleate and acid-catalyzed hydrolysis of the corresponding epoxide methyl 9,10-epoxy stearate was successfully transferred from batch into flow mode, allowing for the continuous production of methyl 9,10-dihydroxystearate .


Molecular Structure Analysis

The molecular structure of “Methyl 9,10-epoxystearate” consists of 19 carbon atoms, 36 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule is InChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18 (22-17)15-12-9-7-10-13-16-19 (20)21-2/h17-18H,3-16H2,1-2H3 .


Chemical Reactions Analysis

The oxidative cleavage of methyl 9,10-epoxystearate is easier than cleavage of methyl oleate that allows the oxidative cleavage to be done under milder conditions . The reaction temperature, molar ratio of ME/WO3/H2O2, and reaction time were optimized to 70 °C, 1/0.017/1.3, and 20 min, respectively .


Physical And Chemical Properties Analysis

“Methyl 9,10-epoxystearate” has a molecular weight of 312.5 g/mol . It has a XLogP3-AA value of 6.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The molecule has 16 rotatable bonds .

Safety and Hazards

When handling “Methyl 9,10-epoxystearate”, it’s important to avoid breathing mist, gas or vapours and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The sequence of the homogeneously Ru-catalyzed epoxidation of methyl oleate and acid-catalyzed hydrolysis of the corresponding epoxide methyl 9,10-epoxy stearate was successfully transferred from batch into flow mode, allowing for the continuous production of methyl 9,10-dihydroxystearate . This indicates a promising future direction for the industrial production of “Methyl 9,10-epoxystearate” and its derivatives .

properties

IUPAC Name

methyl 8-(3-octyloxiran-2-yl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMHHLOGFDZBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 9,10-epoxystearate

CAS RN

2500-59-6
Record name Methyl 9,10-epoxyoctadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2500-59-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 9,10-epoxystearate
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Synthesis routes and methods

Procedure details

Methyl oleate (1) (5.0 g; 0.017 mol) (89%) (ITERG) and meta-chloroperbenzoic acid (mCPBA) (4.3 g; 0.025 mol) (Aldrich) were dissolved in dichloromethane (J. T. Baker) (100 mL) and the reaction mixture was mixed under agitation at ambient temperature for 5 hours. The reaction mixture was then filtered and the collected solution was washed with saturated aqueous sodium bicarbonate (3×50 mL) (Aldrich) then with water (3×50 mL). The organic layer was separated and dried over anhydrous sodium sulfate. Finally, the solvent was removed by evaporation under rotation to obtain the intermediate compound 2.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical applications of Methyl 9,10-epoxystearate?

A1: Methyl 9,10-epoxystearate serves as a valuable precursor in polymer synthesis. Its reaction with cyclic anhydrides, such as phthalic anhydride and succinic anhydride, yields polyesters with low glass transition temperatures. [] This reaction is particularly interesting due to its sustainability aspects: the utilization of renewable resources, low catalyst loading, and a solvent-free process. [] Additionally, its application extends to the production of nonionic detergents. []

Q2: How does the structure of Methyl 9,10-epoxystearate impact its reactivity?

A2: The epoxide ring present in Methyl 9,10-epoxystearate makes it highly susceptible to ring-opening reactions. This reactivity allows for its transformation into various other compounds. For instance, under acidic conditions, Methyl 9,10-epoxystearate can be converted to methyl methoxyhydroxystearate via ring-opening in the presence of methanol. [] This reaction exhibits high selectivity towards the vicinal hydroxyether product. [] In the absence of alcohol, the reaction yields a mixture of methyl 9- and 10-oxostearate. []

Q3: Can Methyl 9,10-epoxystearate be produced from renewable sources?

A3: Yes, Methyl 9,10-epoxystearate can be derived from methyl oleate, a common fatty acid found in plant oils, through epoxidation reactions. [] These reactions typically employ an oxidant like tert-butylhydroperoxide (TBHP) and a suitable catalyst. [, ] The use of bio-derived starting materials makes Methyl 9,10-epoxystearate a promising candidate for sustainable chemical processes.

Q4: Are there catalytic applications of Methyl 9,10-epoxystearate derivatives?

A4: Research indicates that molybdenum oxide/bipyridinedicarboxylate hybrid materials, synthesized using Methyl 9,10-epoxystearate as a precursor, demonstrate catalytic activity in epoxidation reactions of other olefins. [] These reactions utilize TBHP as the oxygen donor and showcase the potential of Methyl 9,10-epoxystearate derivatives as catalysts for the synthesis of other valuable epoxides. []

Q5: What is the fate of Methyl 9,10-epoxystearate under simulated gastric conditions?

A5: Studies simulating gastric digestion reveal that Methyl 9,10-epoxystearate undergoes significant degradation under the acidic conditions of the stomach. [] This process results in a loss of the parent compound, ranging from 17.8% to 58.8%. [] Interestingly, the digestion process leads to the formation of methyl 9,10-dihydroxystearate, indicating a possible pathway for its breakdown within the digestive system. []

Q6: What analytical techniques are employed to study Methyl 9,10-epoxystearate?

A6: Various analytical methods are used to characterize and quantify Methyl 9,10-epoxystearate. These include gas-liquid chromatography coupled with flame ionization detection and mass spectrometry (GC/FID/MS), high-performance liquid chromatography with ultraviolet detection (HPLC/UV), and nuclear magnetic resonance (NMR) spectroscopy. [, , ] These techniques allow researchers to monitor reactions, identify products, and determine the purity of Methyl 9,10-epoxystearate.

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